molecular formula C11H18Cl2N2 B2740307 1-benzyl-N-methyl-azetidin-3-amine dihydrochloride CAS No. 292163-61-2

1-benzyl-N-methyl-azetidin-3-amine dihydrochloride

Cat. No.: B2740307
CAS No.: 292163-61-2
M. Wt: 249.18
InChI Key: YQKXKQBIHONSOW-UHFFFAOYSA-N
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Description

. It is known for its unique chemical structure and properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 1-benzyl-N-methyl-azetidin-3-amine dihydrochloride, involves the formation of a four-membered heterocyclic ring. This process is driven by the considerable ring strain inherent in azetidines . The synthetic routes typically involve the use of appropriate starting materials and reagents under controlled reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-N-methyl-azetidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific reaction conditions, such as temperature, solvent, and catalyst, depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine or alcohol. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

1-Benzyl-N-methyl-azetidin-3-amine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-methyl-azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-documented in the available literature. its unique chemical structure suggests that it may interact with various enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-cyclopropylazetidin-3-amine
  • 1-Benzylazetidin-3-amine dihydrochloride

Uniqueness

1-Benzyl-N-methyl-azetidin-3-amine dihydrochloride is unique due to its specific chemical structure, which includes a benzyl group, a methyl group, and an azetidine ring. This combination of functional groups and ring structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-benzyl-N-methylazetidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-12-11-8-13(9-11)7-10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNRZQQNFAMUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(C1)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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